molecular formula C12H13ClN2O5S2 B2709873 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034386-15-5

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2709873
CAS No.: 2034386-15-5
M. Wt: 364.82
InChI Key: IELWZIXTMDQIRW-UHFFFAOYSA-N
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Description

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a sulfonyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Chlorothiophene Group: The chlorothiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a chlorinating agent.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Formation of the Oxazolidine-2,4-dione Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the oxazolidine-2,4-dione ring, potentially opening it to form different derivatives.

    Substitution: The chlorothiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory agents, antibiotics, and anticancer drugs. The sulfonyl group and the oxazolidine-2,4-dione ring are both known to contribute to bioactivity.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione: Unique due to its combination of functional groups.

    Piperidine derivatives: Often used in pharmaceuticals for their biological activity.

    Oxazolidine-2,4-dione derivatives: Known for their use in antibiotics like linezolid.

Uniqueness

The uniqueness of this compound lies in its multifunctional nature, combining several bioactive moieties into one molecule. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S2/c13-9-1-2-11(21-9)22(18,19)14-5-3-8(4-6-14)15-10(16)7-20-12(15)17/h1-2,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELWZIXTMDQIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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